

# Sample preparation techniques for isolating Fingolimod Impurity 13

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## Compound of Interest

Compound Name: Fingolimod Impurity 13

CAS No.: 882691-14-7

Cat. No.: B601845

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## Executive Summary & Technical Context

Objective: To provide a robust, self-validating protocol for the isolation and enrichment of **Fingolimod Impurity 13** (identified as N-acetyl fingolimod, CAS: 882691-14-7) from bulk API or process streams.[1]

The Challenge: Fingolimod (FTY720) is a sphingosine-1-phosphate receptor modulator containing a polar amino-diol "head" and a lipophilic octyl-phenyl "tail." [1] Impurity 13 arises typically as a process byproduct (acetylation during workup with ethyl acetate or acetic anhydride steps) or degradation product.

Unlike the parent amine, Impurity 13 is an amide.[1] This chemical transformation neutralizes the basicity of the primary amine, drastically altering its interaction with stationary phases under pH-controlled conditions. This guide exploits the pKa differential between the ionizable parent (pKa ~7.[1]8) and the neutral impurity to achieve high-purity isolation.

Target Analyte Profile:

Property	Fingolimod (Parent)	Impurity 13 (Target)
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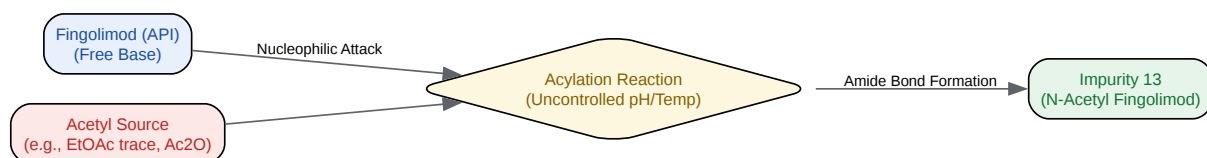
| Structure | Primary Amine (ngcontent-ng-c1352109670="" \_ngghost-ng-c1270319359="" class="inline ng-star-inserted">

) | Acetamide (

) || CAS | 162359-56-0 (HCl) | 882691-14-7 || Basicity | Basic (Protonated at pH < 7) | Neutral (Non-ionizable at pH 2-8) || LogP | ~4.5 (pH dependent) | > 5.0 (More Lipophilic) || Key Shift | Elutes earlier in high pH | Elutes later (Hydrophobic retention) |[1]

## Chemical Intelligence & Origin

Understanding the formation pathway is critical for enrichment. Impurity 13 is not random; it is a stoichiometric byproduct often formed when the amino group reacts with activated acetyl sources.



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Figure 1: Formation pathway of Impurity 13 via N-acylation of the primary amine.[1]

## Sample Preparation & Enrichment Strategy

Direct injection of crude API onto Prep-HPLC is inefficient due to the massive excess of parent drug.[1] We utilize a pH-Switched Liquid-Liquid Extraction (LLE) to enrich the neutral impurity before chromatography.[1]

## Protocol A: Differential Extraction (The "Trap and Release")

Rationale: At pH 3.0, Fingolimod is fully protonated (

) and highly water-soluble.[1] Impurity 13 (Amide) remains neutral and lipophilic.

Reagents:

- 0.1 M Phosphate Buffer (pH 3.0)[1]
- MTBE (Methyl tert-butyl ether) or Ethyl Acetate[1]
- Ammonium Hydroxide ( ) [1]

Step-by-Step Procedure:

- Dissolution: Dissolve 500 mg of Crude Fingolimod in 20 mL of 0.1 M Phosphate Buffer (pH 3.0). Sonication may be required.
  - Checkpoint: Solution should be clear. If cloudy, the impurity concentration is high.
- Primary Extraction (Enrichment): Add 20 mL of MTBE. Shake vigorously for 5 minutes.
  - Mechanism:[1][2][3] The protonated Parent stays in the aqueous buffer. The neutral Impurity 13 partitions into the MTBE layer.
- Phase Separation: Collect the Organic Layer (Top).[1]
  - Note: Do not discard the aqueous layer yet; it contains the API.
- Wash: Wash the collected organic layer with 10 mL of fresh pH 3.0 buffer to remove residual entrapped API.[1]
- Concentration: Evaporate the MTBE layer to dryness under nitrogen at 40°C.
- Reconstitution: Reconstitute the residue in 2 mL of Acetonitrile:Water (80:20).
  - Result: This sample is now highly enriched (10-50x) with Impurity 13.[1]

## Chromatographic Isolation Protocol

For final purification, we use Reverse-Phase Prep-HPLC. Because Impurity 13 is significantly more hydrophobic than the parent, a standard C18 gradient is effective.

## Protocol B: Preparative HPLC Method

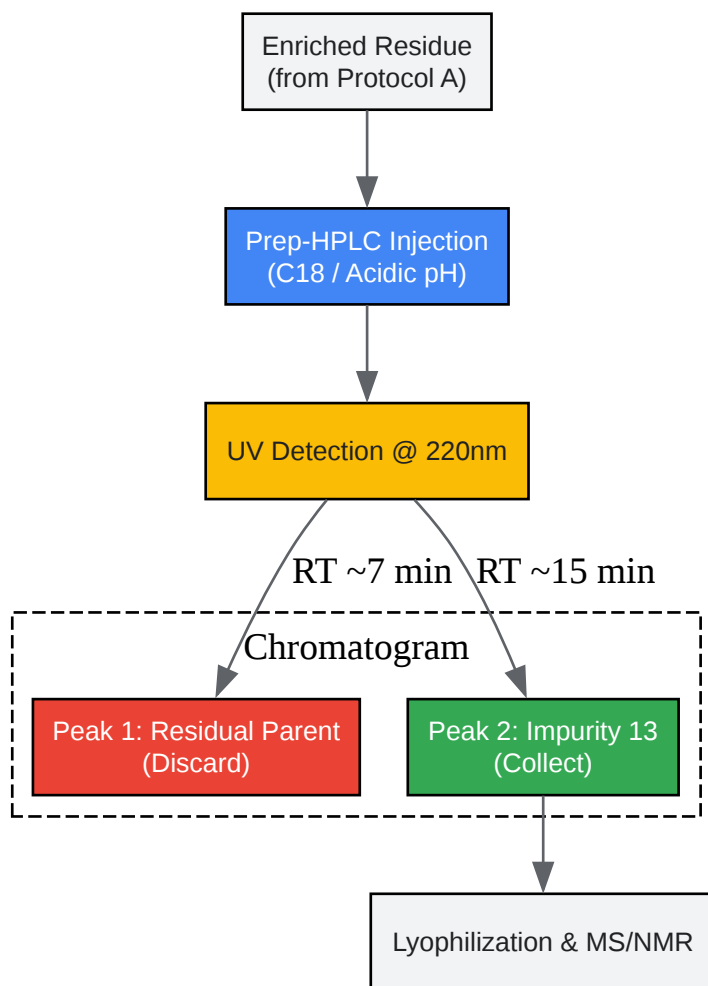
Parameter	Setting
Column	High-Load C18 (e.g., Phenomenex Luna C18(2) or Waters XBridge), 250 x 10 mm, 5 $\mu$ m
Mobile Phase A	0.1% Formic Acid in Water (pH ~2. <a href="#">[1]</a> <sup>7</sup> )
Mobile Phase B	Acetonitrile (ACN)
Flow Rate	4.0 - 5.0 mL/min (Adjust for column diameter)
Detection	UV @ 220 nm (Amide/Phenyl absorption)
Temperature	35°C

### Gradient Profile:

- 0-2 min: 40% B (Equilibration)
- 2-15 min: 40%  $\rightarrow$  85% B (Linear Ramp)[\[1\]](#)
- 15-20 min: 85% B (Hold - Impurity Elution)
- 20-22 min: 85%  $\rightarrow$  40% B (Re-equilibration)

### Elution Logic:

- Fingolimod (Parent): Elutes early (~6-8 min) due to protonation of the amine in acidic MP.[\[1\]](#)
- Impurity 13: Elutes late (~14-16 min) as it lacks the ionizable amine and has the added hydrophobic acetyl group.[\[1\]](#)



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Figure 2: Isolation workflow showing the chromatographic separation of the target impurity.

## Self-Validating System (Quality Control)

To ensure the isolated substance is indeed Impurity 13, use this confirmation matrix:

- Mass Spectrometry (LC-MS):
  - Fingolimod [M+H]<sup>+</sup>: 308.3 m/z<sup>[1]</sup>
  - Impurity 13 [M+H]<sup>+</sup>: 350.3 m/z (+42 Da shift corresponding to Acetylation).<sup>[1]</sup>
  - Criteria: Presence of 350.3 m/z peak is mandatory.

- NMR Spectroscopy (<sup>1</sup>H-NMR in DMSO-d<sub>6</sub>):
  - Look for a singlet corresponding to the acetyl methyl group (ppm, 3H).[1]
  - Observe the downfield shift of the protons adjacent to the nitrogen (due to the amide electron-withdrawing effect) compared to the parent amine.
- HPLC Purity Check:
  - Re-inject the isolated fraction on an analytical scale.
  - Success Criteria: Single peak >98% area, eluting at the expected Relative Retention Time (RRT ~1.8-2.0 vs Parent).

## References

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